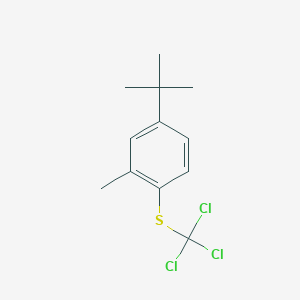
4-Tert-butyl-2-methyl-1-(trichloromethylsulfanyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Tert-butyl-2-methyl-1-(trichloromethylsulfanyl)benzene is an organic compound characterized by a benzene ring substituted with a tert-butyl group, a methyl group, and a trichloromethylsulfanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butyl-2-methyl-1-(trichloromethylsulfanyl)benzene typically involves the introduction of the tert-butyl, methyl, and trichloromethylsulfanyl groups onto a benzene ring. One common method is the Friedel-Crafts alkylation, where tert-butyl chloride and aluminum chloride are used to introduce the tert-butyl group onto the benzene ring. The methyl group can be introduced via a similar alkylation process using methyl chloride. The trichloromethylsulfanyl group can be introduced through a nucleophilic substitution reaction using trichloromethylsulfanyl chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts alkylation and nucleophilic substitution reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. Solvents such as dichloromethane or toluene are commonly used, and the reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the reagents.
Análisis De Reacciones Químicas
Types of Reactions
4-Tert-butyl-2-methyl-1-(trichloromethylsulfanyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trichloromethylsulfanyl group to a thiol or sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Brominated or nitrated derivatives of the benzene ring.
Aplicaciones Científicas De Investigación
4-Tert-butyl-2-methyl-1-(trichloromethylsulfanyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Tert-butyl-2-methyl-1-(trichloromethylsulfanyl)benzene involves its interaction with molecular targets through its functional groups. The trichloromethylsulfanyl group can participate in nucleophilic or electrophilic reactions, while the tert-butyl and methyl groups influence the compound’s steric and electronic properties. These interactions can affect various biochemical pathways and molecular targets, leading to diverse effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Tert-butyl-1-(trichloromethylsulfanyl)benzene: Lacks the methyl group, resulting in different reactivity and properties.
2-Methyl-1-(trichloromethylsulfanyl)benzene: Lacks the tert-butyl group, affecting its steric and electronic characteristics.
1-(Trichloromethylsulfanyl)benzene: Lacks both the tert-butyl and methyl groups, leading to distinct chemical behavior.
Uniqueness
4-Tert-butyl-2-methyl-1-(trichloromethylsulfanyl)benzene is unique due to the combination of its substituents, which confer specific steric and electronic properties. This uniqueness makes it valuable for targeted applications in organic synthesis and materials science.
Propiedades
Número CAS |
93085-73-5 |
|---|---|
Fórmula molecular |
C12H15Cl3S |
Peso molecular |
297.7 g/mol |
Nombre IUPAC |
4-tert-butyl-2-methyl-1-(trichloromethylsulfanyl)benzene |
InChI |
InChI=1S/C12H15Cl3S/c1-8-7-9(11(2,3)4)5-6-10(8)16-12(13,14)15/h5-7H,1-4H3 |
Clave InChI |
BLOFKNZHEDCEQB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)C(C)(C)C)SC(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methyl-5,6-dihydro[1,3]thiazolo[3,2-d]tetrazol-3-ium bromide](/img/structure/B14354511.png)
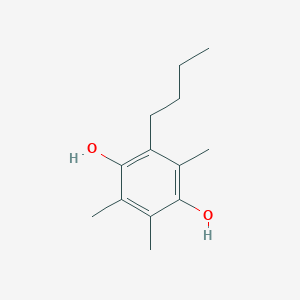
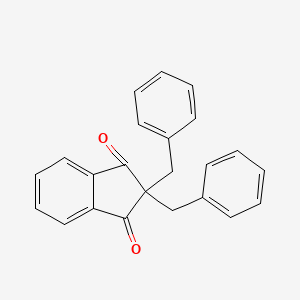
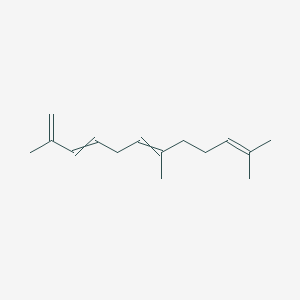
![1-Methyl-3-{2-[6-(methylsulfanyl)-9h-purin-9-yl]ethyl}-1-nitrosourea](/img/structure/B14354531.png)
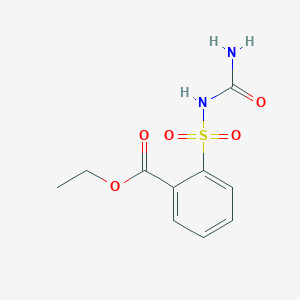
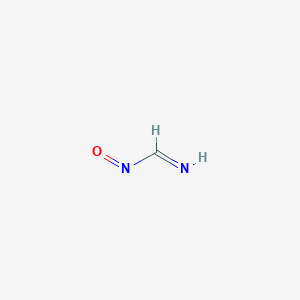
![1-Methyl-3-[(E)-(3-nitrophenyl)diazenyl]quinolin-2(1H)-one](/img/structure/B14354554.png)

![1-Methyl-2-[4-methyl-3-(propan-2-yl)pent-2-en-2-yl]benzene](/img/structure/B14354566.png)
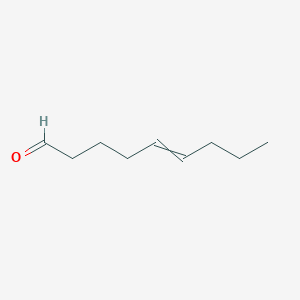
![(6E)-6-[[4-[4-[2-(2,3,4-trihydroxyphenyl)hydrazinyl]phenyl]phenyl]hydrazinylidene]cyclohex-4-ene-1,2,3-trione](/img/structure/B14354572.png)
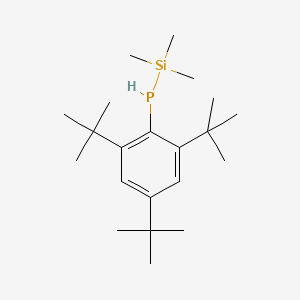
![(6Z)-6-[(4-Chlorophenyl)imino]-7-undecyl-1,3-benzoxazole-2,5(3H,6H)-dione](/img/structure/B14354582.png)
